molecular formula C13H24O5Si B13438928 (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one

(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B13438928
M. Wt: 288.41 g/mol
InChI Key: AZRWSOAYTXHPDV-ORXSELOVSA-N
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Description

(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[321]octan-7-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[321]octan-7-one is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with silyl ether groups, such as:

  • (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octane
  • (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-ol

Uniqueness

What sets (1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one apart is its specific stereochemistry and the presence of both hydroxyl and silyl ether groups. This combination of features provides unique reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C13H24O5Si

Molecular Weight

288.41 g/mol

IUPAC Name

(1R,3R,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C13H24O5Si/c1-12(2,3)19(4,5)18-9-7-13(16)6-8(10(9)14)17-11(13)15/h8-10,14,16H,6-7H2,1-5H3/t8-,9-,10+,13-/m1/s1

InChI Key

AZRWSOAYTXHPDV-ORXSELOVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@]2(C[C@H]([C@@H]1O)OC2=O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2(CC(C1O)OC2=O)O

Origin of Product

United States

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